molecular formula C10H7N3O3S B3049495 ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile CAS No. 20893-01-0

((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

Cat. No.: B3049495
CAS No.: 20893-01-0
M. Wt: 249.25 g/mol
InChI Key: XNCHCTURBIVYBC-UHFFFAOYSA-N
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Description

((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile is a nitrile-containing organic compound characterized by a malononitrile backbone (two cyano groups attached to a central carbon) functionalized with a sulphonyloxyimino group. The sulphonyloxyimino moiety consists of a sulfonate ester linked to an imine group, which is further substituted with a 4-methylphenyl (p-tolyl) group. This structural configuration confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of 275.27 g/mol. The presence of the sulphonyl group enhances stability and influences solubility, while the malononitrile core contributes to reactivity in nucleophilic addition and cyclization reactions .

Properties

IUPAC Name

(dicyanomethylideneamino) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c1-8-2-4-10(5-3-8)17(14,15)16-13-9(6-11)7-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCHCTURBIVYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175038
Record name ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile
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Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20893-01-0
Record name 2-[[[(4-Methylphenyl)sulfonyl]oxy]imino]propanedinitrile
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Record name ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile
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Record name ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile
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Record name [[[(4-methylphenyl)sulphonyl]oxy]imino]malononitrile
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Biological Activity

The compound ((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile (commonly referred to as MPSIM ) has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

MPSIM is characterized by the following chemical structure:

  • Molecular Formula: C₁₀H₇N₃O₃S
  • IUPAC Name: (((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

The presence of the sulfonyl and imino groups contributes to its biological reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that MPSIM exhibits significant antimicrobial properties. The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of MPSIM Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)% Biofilm Reduction
MPSIM0.220.585%
Ciprofloxacin0.51.070%
Ketoconazole0.751.565%

The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics, indicating its potential use in treating biofilm-associated infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, MPSIM has shown promising anti-inflammatory effects. In vitro studies revealed that MPSIM can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The compound exhibited a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

MPSIM's anticancer potential has also been investigated in various cell lines. Notably, it demonstrated cytotoxic effects against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines. The IC50 values for these cell lines were determined using the MTT assay, revealing significant cytotoxic activity.

Table 2: Cytotoxicity of MPSIM Against Cancer Cell Lines

Cell LineIC50 (μM)
Patu898812.5
ECA10915.3
SGC790110.8

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .

Case Studies and Research Findings

A comprehensive study published in ACS Omega highlighted the DNA gyrase inhibitory potential of MPSIM derivatives, with IC50 values ranging from 12.27 ± 0.34 to 31.64 ± 0.17 μM . This suggests that MPSIM may interfere with bacterial DNA replication processes, further supporting its antimicrobial efficacy.

Moreover, another research article emphasized the structure-activity relationship (SAR) of MPSIM derivatives, indicating that modifications to the sulfonyl group could enhance biological activity . This finding opens avenues for developing more potent analogs.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target Compound) Sulphonyloxyimino (p-tolyl), malononitrile C₁₁H₉N₃O₃S 275.27 High thermal stability; potential enzyme inhibition
[(3E)-1-(Dimethylamino)-3-{[(3-fluorobenzyl)oxy]imino}propylidene]malononitrile Fluorobenzyl oxyimino, dimethylamino, malononitrile C₁₅H₁₅FN₄O 286.31 Fluorescent probe for CYP450 interactions
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile Methoxyphenyl ketone, malononitrile C₁₂H₁₀N₂O₂ 214.22 Intermediate in heterocyclic synthesis
[4-(Dimethylamino)benzylidene]malononitrile Dimethylamino benzylidene, malononitrile C₁₂H₁₁N₃ 197.24 Photovoltaic applications; charge-transfer complexes
2-(4-Hydroxy-3-iodo-5-methoxybenzylidene)malononitrile Iodo-methoxybenzylidene, malononitrile C₁₁H₈IN₂O₂ 357.10 Antimicrobial activity

Solubility and Stability

  • Target Compound: The sulphonyl group enhances hydrophilicity compared to purely aromatic derivatives (e.g., benzylidene malononitriles). However, the bulky p-tolyl group may reduce aqueous solubility relative to smaller substituents like methoxy .
  • Fluorobenzyl Derivative : The fluorine atom introduces electronegativity, improving solubility in polar solvents. The E-configuration of the imino group stabilizes the molecule against hydrolysis.
  • Methoxyphenyl Ketone : The ketone and methoxy groups increase polarity, making it soluble in acetone and DMSO. However, the ketone moiety may render it reactive toward nucleophiles.

Crystallographic and Spectroscopic Data

  • Target Compound: No crystallographic data is available in the provided evidence. However, related compounds (e.g., 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile ) crystallize in monoclinic systems with weak C–H···N interactions, suggesting similar packing patterns.
  • Fluorobenzyl Derivative : The E-configuration is confirmed via X-ray diffraction, with bond lengths consistent with conjugated imino and nitrile groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile
Reactant of Route 2
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((((4-Methylphenyl)sulphonyl)oxy)imino)malononitrile

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